3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE
Overview
Description
3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE is an organic compound that belongs to the class of amides It features a cyclopentyl group attached to a propanamide backbone, with a phenyl ring substituted with an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Ring: The phenyl ring is introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The amide bond is formed through condensation reactions between carboxylic acids and amines, often using coupling reagents like EDCI or DCC.
N-Methylation: The N-methylacetamido group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPENTYL-N-[4-(N-ETHYLACETAMIDO)PHENYL]PROPANAMIDE: Similar structure with an ethyl group instead of a methyl group.
3-CYCLOPENTYL-N-[4-(N-METHYLPROPIONAMIDO)PHENYL]PROPANAMIDE: Similar structure with a propionamide group instead of an acetamido group.
Uniqueness
3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group, phenyl ring, and N-methylacetamido moiety contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-cyclopentylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)19(2)16-10-8-15(9-11-16)18-17(21)12-7-14-5-3-4-6-14/h8-11,14H,3-7,12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYXCWJVJGXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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